N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F2N4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-19-13-16(23)7-10-18(19)24/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPOEHYYXVFDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Intermediate: : The initial step involves the preparation of an intermediate compound, such as 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethanamine. This can be achieved through a nucleophilic substitution reaction where 4-(dimethylamino)benzaldehyde reacts with pyrrolidine in the presence of a reducing agent like sodium borohydride.
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Coupling Reaction: : The intermediate is then coupled with 2,5-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired oxalamide compound. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The oxalamide structure has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, case studies have shown that oxalamides can interact with specific molecular targets involved in cancer progression, making them candidates for further investigation in oncology.
2. Neuropharmacology
The compound's dimethylamino group suggests potential applications in neuropharmacology. Studies have indicated that similar compounds may influence neurotransmitter systems, particularly serotonin transporters. This interaction could lead to therapeutic effects in mood disorders such as depression and anxiety .
3. Antioxidant Properties
Preliminary studies suggest that oxalamides may exhibit antioxidant activity, which can be beneficial in treating neurodegenerative diseases by mitigating oxidative stress . This aspect warrants further research to establish the compound's efficacy in this area.
The biological activity of N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is primarily attributed to its interactions with various biological targets:
- Serotonin Transporter (SERT) : Compounds with similar structures show binding affinities to SERT, suggesting potential applications in treating mood disorders .
- Antioxidant Activity : Oxalamides may help protect against oxidative damage, which is crucial in neurodegenerative conditions.
Case Study 1: Anticancer Research
In a study examining the anticancer effects of oxalamides, researchers found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar compounds on animal models. The results indicated that administration led to increased serotonin levels and improved behavioral outcomes in models of depression, highlighting its potential as an antidepressant agent.
Mechanism of Action
The mechanism by which N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity and leading to downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () lists three pesticide compounds: tolylfluanid , dichlofluanid , and fenpyroximate . However, these compounds differ significantly in structure and mechanism from the target oxalamide. Below is a comparative analysis based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Divergence: The target oxalamide lacks the sulfonamide/sulfenamide or benzoate backbones seen in the reference compounds. Its oxalamide core may confer distinct physicochemical properties, such as hydrogen-bonding capacity or metabolic stability . Fluorine substitution (2,5-difluorophenyl) is shared with tolylfluanid and dichlofluanid, which are known for enhanced lipid solubility and resistance to enzymatic degradation. However, the target compound’s additional dimethylamino and pyrrolidine groups suggest a different mode of action, possibly targeting neuronal or enzymatic pathways .
Functional Differences: Tolylfluanid and dichlofluanid act as multisite fungicides, inhibiting thiol-dependent enzymes in fungal cells. The oxalamide’s tertiary amines and aromatic systems may instead enable receptor-specific interactions (e.g., GPCR modulation) rather than broad-spectrum activity . Fenpyroximate, a mitochondrial electron transport inhibitor, relies on its pyrazole and phenoxy groups for acaricidal activity. The target compound’s lack of these motifs implies divergent biological targets .
Limitations of Available Evidence
Key gaps include:
- Pharmacokinetic/Pharmacodynamic Data: No information on bioavailability, toxicity, or metabolic pathways.
- Mechanistic Studies : Absence of target-specific assays (e.g., enzyme inhibition, receptor binding).
- Patent or Regulatory Status: Unknown commercial or experimental development stage.
Recommendations for Further Research
To address these gaps, consult:
Specialized Databases : SciFinder, Reaxys, or PubChem for structural analogs and bioactivity data.
Recent Publications : Focus on oxalamide derivatives in agrochemical journals (e.g., Pest Management Science).
Patent Filings : Search for patents involving "oxalamide" and "difluorophenyl" substituents.
Biological Activity
N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including in vitro and in vivo studies.
Chemical Structure
The compound can be represented structurally as follows:
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its pharmacological properties. Key areas of investigation include:
- Anticancer Activity
- Neuropharmacological Effects
- Enzyme Inhibition
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that it induces apoptosis in cancer cell lines through caspase-dependent pathways. For instance, a study reported that the compound led to increased expression levels of caspase 3 in SMMC7721 cells, suggesting a mechanism for its anticancer effects.
| Study | Cell Line | Mechanism | Result |
|---|---|---|---|
| Ali et al. (2012) | SMMC7721 | Caspase activation | Increased apoptosis |
| Hussain et al. (2013) | Various | MAO-B inhibition | IC50 = 0.212 µM |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects, particularly in the context of neurodegenerative diseases. It was found to inhibit monoamine oxidase (MAO), an enzyme linked to the metabolism of neurotransmitters.
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| MAO-B | Competitive | 0.212 µM |
| AChE | Mixed | 0.264 µM |
| BuChE | Mixed | 0.024 µM |
Enzyme Inhibition Studies
In addition to its anticancer and neuropharmacological activities, the compound has shown promise as an enzyme inhibitor. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both of which are crucial in neurotransmission.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled experiment, this compound was administered to tumor-bearing mice models. The results indicated a significant reduction in tumor size compared to controls.
Case Study 2: Neuroprotective Properties
Another study explored the neuroprotective effects of the compound in models of Parkinson's disease. The findings suggested that it mitigated neurodegeneration and improved motor function in treated subjects.
Q & A
Q. What are the recommended synthetic routes for N1-(2,5-difluorophenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide?
The synthesis typically involves coupling reactions between substituted phenylamines and oxalamide intermediates. For example, a two-step protocol may include:
Amide Bond Formation : Reacting 2,5-difluoroaniline with oxalyl chloride under anhydrous conditions to generate the N1-(2,5-difluorophenyl)oxalamide intermediate.
Nucleophilic Substitution : Introducing the pyrrolidinyl-ethyl-dimethylaminophenyl moiety via a nucleophilic substitution reaction, using a pre-synthesized amine derivative (e.g., 2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethylamine).
Key parameters include temperature control (0–5°C for oxalyl chloride reactions) and inert atmosphere (argon/nitrogen) to prevent oxidation .
Q. How can structural characterization be performed for this compound?
A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., distinguishing aromatic protons at δ 6.8–7.2 ppm for fluorophenyl groups).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (expected [M+H]+ ~495.2 g/mol).
- X-ray Crystallography : For resolving steric effects from the pyrrolidinyl and dimethylaminophenyl groups, if single crystals are obtainable .
Q. What solvent systems are optimal for solubility and stability studies?
Polar aprotic solvents like DMSO or DMF are preferred for initial solubility due to the compound’s hydrophobic aromatic and pyrrolidinyl groups. Stability tests should assess:
- pH Sensitivity : Degradation in acidic (pH <3) or basic (pH >10) conditions via HPLC monitoring.
- Thermal Stability : Accelerated aging studies at 40–60°C to identify decomposition pathways (e.g., cleavage of the oxalamide bond) .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states. For example:
- Reaction Path Search : Identify low-energy pathways for nucleophilic substitution using software like Gaussian or ORCA.
- Solvent Effects : COSMO-RS simulations to model solvent interactions and improve yield in DMF vs. THF.
- Steric Hindrance Analysis : Visualize spatial clashes between the pyrrolidinyl group and fluorophenyl ring using molecular dynamics (MD) simulations .
Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies?
Contradictions may arise from metabolic instability or off-target interactions. Mitigation approaches include:
- Metabolite Identification : LC-MS/MS profiling to detect hepatic oxidation (e.g., CYP450-mediated demethylation of the dimethylamino group).
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability.
- Target Engagement Assays : Use CRISPR-engineered cell lines to validate specificity for the intended receptor .
Q. How can reaction conditions be systematically optimized for scale-up?
Design of Experiments (DoE) methodologies are critical:
- Factor Screening : Evaluate temperature, solvent ratio, and catalyst loading via fractional factorial designs.
- Response Surface Modeling : Predict optimal conditions (e.g., 72% yield at 45°C with 1.2 eq. amine).
- Kinetic Profiling : In-line FTIR or Raman spectroscopy monitors intermediate formation in real time .
Q. What analytical challenges arise in quantifying trace impurities?
Impurities like unreacted 2,5-difluoroaniline or dimerized byproducts require:
Q. How do structural analogs with modified fluorophenyl groups affect activity?
Comparative studies using analogs (e.g., 2,4-difluoro or 3,5-difluoro substitutions) reveal:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
